N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide group to a substituted indole moiety.
The benzodioxin core is a well-established pharmacophore in medicinal chemistry, known for conferring metabolic stability and modulating electronic properties in drug candidates . The acetamide linker provides conformational flexibility, enabling optimal positioning of the indole-sulfonyl substituent for target engagement. The sulfonyl group may enhance binding affinity to enzymes or receptors through polar interactions, as seen in structurally related sulfonamide derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)17-34(30,31)25-15-28(22-5-3-2-4-21(22)25)16-26(29)27-20-10-11-23-24(14-20)33-13-12-32-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDWOWXOYYRMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, synthesis methods, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride and various bromo-acetamides. The synthesis pathway can be summarized as follows:
- Formation of the Sulfonamide : The initial reaction between 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride in an alkaline medium produces N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Substitution Reaction : This intermediate is then reacted with different 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base to yield the target compound .
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated primarily through its inhibitory effects on specific enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Key Findings:
- α-Glucosidase Inhibition : The synthesized compounds showed varying degrees of inhibitory activity against α-glucosidase. For example:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Acarbose | 37.38 | Standard |
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage. The compound's structure may play a role in modulating neuroinflammatory pathways, although specific mechanisms remain under investigation.
Case Studies
A recent study explored the anti-diabetic potential of a series of compounds derived from benzodioxane structures similar to this compound. The results indicated that modifications in the sulfonamide group significantly influenced enzyme inhibition efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzodioxin-acetamide derivatives, which are differentiated by substituents on the acetamide side chain. Below is a comparative analysis of key analogs, including their molecular features and reported biological activities.
Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Activities | Reference |
|---|---|---|---|---|
| Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide | 3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl | ~500 (estimated) | Not explicitly reported; hypothesized to interact with sulfonyl-binding targets (e.g., kinases, proteases) | — |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Acetic acid | 206 (calculated) | Anti-inflammatory (comparable to ibuprofen in carrageenan-induced edema assays) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-Chlorophenylsulfonamide, 3,5-dimethylphenyl | ~480 (estimated) | Antimicrobial (broad-spectrum), low hemolytic activity | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide | 1,2,4-Triazole-thio-morpholinylmethyl | ~450 (estimated) | Potential antibacterial/antifungal (inferred from triazole-thio pharmacophores) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | Pyrimidoindole-sulfanyl | 422.5 | Enzyme inhibition (e.g., kinase or protease targets) hypothesized | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole-naphthylmethyl sulfanyl | ~550 (estimated) | Antimicrobial (structural similarity to thiadiazole-based drugs) |
Key Insights from Structural Variations
Anti-inflammatory Activity: The carboxylic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrates that electron-withdrawing groups on the benzodioxin core enhance anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition .
Antimicrobial Potency : Sulfonamide-linked analogs (e.g., compound 7l) highlight the importance of the sulfonyl group in disrupting microbial enzymes (e.g., dihydropteroate synthase). The target compound’s methanesulfonyl group, while distinct from sulfonamides, may still engage similar targets through hydrophobic or π-π interactions .
Heterocyclic Modifications: Derivatives with triazole or thiadiazole rings (e.g., evidence 5 and 8) exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic susceptibility in microbial metabolism.
Molecular Weight and Solubility: Heavier compounds (e.g., thiadiazole-naphthyl derivative at ~550 g/mol) may face bioavailability challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
